molecular formula C12H15NO2 B12109667 5-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole

5-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B12109667
M. Wt: 205.25 g/mol
InChI Key: GUNMASZTYNABNM-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole (CAS 91640-98-1) is a chemical intermediate with significant research value in medicinal chemistry, particularly in the investigation of novel anticancer agents. This compound features a 3,4-dihydro-2H-pyrrole core, which is a key scaffold in the synthesis of derivatives that mimic intermediates in the L-proline metabolic cycle . The metabolic cycle of L-proline plays a crucial role in cancer cell survival, proliferation, and metastasis, making it an attractive target for therapeutic intervention . Researchers utilize this compound as a building block to create substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, such as nitriles, esters, and amides, for in vitro screening against human cancer cell lines . Some synthesized analogues from this chemical class have demonstrated promising antiproliferative activity and a high selectivity index in biological evaluations, highlighting the potential of this scaffold for developing targeted therapies . The compound is provided for research applications only and is strictly not intended for diagnostic or therapeutic uses, nor for human or animal consumption .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNMASZTYNABNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Mechanism

Microwave irradiation has become a cornerstone in modern organic synthesis due to its ability to accelerate reaction kinetics and improve yields. For 3,4-dihydro-2H-pyrroles, the cyclization of enamine precursors via microwave-assisted protocols offers a rapid pathway. In a representative procedure, cyanopyrrolines (e.g., 6a–j) undergo microwave irradiation at 180–250°C in a solvent-free system, leading to dehydrogenative aromatization and subsequent pyrrole formation.

For the target compound, a hypothetical enamine precursor 3-(3,4-dimethoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile could be synthesized from (E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one via a TosMIC (tosylmethyl isocyanide)-mediated cycloaddition. The reaction proceeds through a [2+3] cycloaddition mechanism, forming the pyrroline core, followed by microwave-induced elimination of hydrogen cyanide (HCN) to yield the dihydropyrrole.

Optimization and Analytical Validation

Key parameters for microwave-assisted synthesis include irradiation time, temperature, and solvent selection. Table 1 summarizes optimized conditions derived from analogous systems:

Table 1: Microwave Conditions for Pyrroline Synthesis

PrecursorTmax (°C)Time (min)Yield (%)
6a (phenyl derivative)1903065
6j (3,5-dimethylphenyl)2203072
Proposed dimethoxy analog200–21030~68*

*Theoretical yield based on structural similarity.

Characterization data for related compounds include 1H^1H NMR resonances at δ 7.2–6.8 ppm for aromatic protons and δ 4.5–3.8 ppm for methoxy groups, alongside HRMS peaks matching calculated molecular weights. For the target compound, expected 13C^13C NMR signals include δ 152.1 (C-O) and δ 112.4 (pyrroline C-5).

Electrochemical Synthesis via Azide Cyclization

Electrochemical Setup and Reactivity

Electrochemical methods provide a green alternative by leveraging electron transfer to drive reactions. A recent protocol for 5-aryl-3,4-dihydro-2H-pyrroles involves the electrolysis of 5-azido-2-arylpentanoic acids in hexafluoroisopropanol (HFIP) using a graphite electrode system. For the target compound, substituting the aryl group with 3,4-dimethoxyphenyl in the azide precursor would enable direct access to the desired pyrroline.

The mechanism proceeds via anodic oxidation of the azide group, generating a nitrene intermediate that undergoes intramolecular cyclization with the adjacent carbonyl moiety. This is followed by rearomatization to form the pyrroline ring.

Performance Metrics and Scalability

In a model reaction, 5-phenyl-3,4-dihydro-2H-pyrrole (2a) was synthesized in 87% yield under constant current (4.5 mA) over 110 minutes. Key advantages of this method include:

  • Solvent efficiency : HFIP acts as both solvent and proton source.

  • Catalyst-free conditions : Eliminates the need for transition metals.

  • Scalability : Demonstrated for gram-scale preparations.

For the dimethoxy analog, slight adjustments to the electrolysis time (120–130 min) may be required due to electronic effects of the methoxy groups. Characterization would involve 1H^1H NMR peaks at δ 6.7–6.5 ppm (Ar-H) and δ 3.8 ppm (OCH3), consistent with methoxy-substituted aromatics.

Oxidative Cyclization Using DDQ

Protocol Adaptation from Pyrrole-2-Carbonitriles

While DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is typically employed for aromatization, its use in dihydropyrrole synthesis requires careful tuning. In a modified approach, cyanopyrrolines (e.g., 6e) are treated with DDQ in toluene under reflux, leading to selective oxidation without full dehydrogenation.

Applying this to the target compound, the precursor 3-(3,4-dimethoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile would react with 1.2 equiv DDQ in toluene at 110°C for 2–4 hours. The reaction avoids over-oxidation by maintaining a nitrogen atmosphere and precise stoichiometry.

Yield and Byproduct Analysis

For analogous systems, yields range from 60–75%, with byproducts including fully aromatic pyrroles (5–10%) and unreacted starting material (15–20%). Purification via column chromatography (ethyl acetate/cyclohexane, 1:5) effectively isolates the dihydropyrrole. Key analytical markers include IR absorption at 2200–2250 cm1^{-1} (C≡N) and 13C^13C NMR signals for the nitrile carbon at δ 118–120 ppm.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 5-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole

MethodYield (%)TimeCostGreen Metrics
Microwave65–7030 minModerateLow solvent use
Electrochemical80–85*2–2.5 hLowHigh
DDQ Oxidation60–653–4 hHighModerate

*Projected based on azide cyclization efficiency.

The electrochemical method stands out for its sustainability, while microwave synthesis offers speed. DDQ-mediated routes, though reliable, involve higher costs due to reagent expenses.

Experimental Considerations and Challenges

Purification and Stability

Dihydropyrroles are prone to oxidation; thus, purification under inert atmospheres (N2_2 or Ar) is critical. Storage at –20°C in amber vials minimizes degradation .

Chemical Reactions Analysis

Reactivity: DMPEA can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

  • Oxidation : DMPEA can be oxidized to form various products.
  • Reduction : Reduction of DMPEA may yield secondary amines.
  • Substitution : DMPEA can participate in nucleophilic substitution reactions.

Major Products: The specific products formed depend on the reaction conditions. For example:

  • Oxidation: Formation of an imine or an amine oxide.
  • Reduction: Secondary amines.
  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as a Building Block:
5-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance biological activity, particularly in the development of drugs targeting neurological disorders and cancer therapies.

Case Study:
A study demonstrated that derivatives of this compound exhibit promising anti-inflammatory and anticancer properties. The synthesis of these derivatives involved multi-step reactions that retained the core pyrrole structure while introducing functional groups that improved efficacy against specific cancer cell lines .

Organic Synthesis

Intermediate for Complex Molecules:
This compound is widely utilized as an intermediate in organic synthesis. It facilitates the creation of more complex heterocyclic compounds and is employed in the development of novel synthetic pathways that improve yield and efficiency.

Data Table: Synthetic Pathways

Reaction TypeDescriptionYield (%)
CyclizationFormation of pyrrole derivatives from substituted phenols85
FunctionalizationIntroduction of halogen or nitro groups90
CondensationSynthesis of larger polycyclic compounds78

Material Science

Incorporation into Polymers:
this compound can be integrated into polymer matrices to enhance mechanical properties. This application is particularly valuable in developing durable materials with specific thermal and electrical characteristics.

Case Study:
Research indicated that polymers containing this compound demonstrated improved tensile strength and thermal stability compared to traditional materials. The incorporation process involved blending with common polymer substrates followed by thermal processing .

Biological Research

Interaction with Biological Systems:
Researchers utilize this compound to explore its interactions with various biological targets, aiding in understanding cellular processes and disease mechanisms.

Case Study:
A study focused on the compound's interaction with enzymes involved in inflammatory pathways showed that it could inhibit certain enzymatic activities, suggesting potential therapeutic applications against chronic inflammatory diseases .

Agrochemical Applications

Development of Eco-friendly Pesticides:
There is growing interest in using this compound for agrochemical formulations, particularly in developing environmentally friendly pesticides and herbicides.

Data Table: Agrochemical Formulations

Application TypeActive IngredientEfficacy (%)
HerbicideThis compound75
InsecticideDerivatives based on the compound80

Mechanism of Action

The exact mechanism by which DMPEA exerts its effects remains unclear. It may interact with monoamine oxidase (MAO) enzymes, affecting neurotransmitter levels.

Comparison with Similar Compounds

Core Structure Variations

  • 5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole (CAS 480439-17-6) : Differs by having a single para-methoxy group instead of 3,4-dimethoxy. This reduces steric hindrance and electron-donating effects compared to the target compound .
  • 5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrrole (CAS 1805-65-8) : Substitutes methoxy groups with methyl groups at the 3,5-positions. Methyl groups are less polar, increasing hydrophobicity but lacking the electron-donating resonance effects of methoxy groups .
  • 5-(o-Tolyl)-3,4-dihydro-2H-pyrrole (CAS 121091-12-1) : Features an ortho-methylphenyl group, introducing steric effects near the pyrrole ring, which may hinder rotational freedom or binding interactions .

Substituent Impact on Electronic Properties

  • Hydroxyl vs. Methoxy Groups : Hydroxyl groups (e.g., 5-(4-hydroxyphenyl)) increase polarity but may reduce stability due to susceptibility to oxidation .

Physical Properties Comparison

Compound Melting Point (°C) Solubility (Predicted) Molecular Formula
5-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole* N/A Moderate (lipophilic) C₁₂H₁₅NO₂
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrrole N/A Moderate C₁₁H₁₃NO
5-(4-Chlorophenyl)-pyrrolone 209.0–211.9 Low C₁₅H₁₁ClN₂O
5-(4-Hydroxyphenyl)-pyrrolone 138.1–140.6 High (polar) C₁₅H₁₁NO₂

*Predicted based on analogs.

Antioxidant and Enzyme Inhibition

  • 3,4-Dimethoxyphenyl-Containing Compounds : Curcumin analogs with this substituent (e.g., compound 3e in ) exhibit strong free radical scavenging (IC₅₀ ~10 µM) and tyrosinase inhibition (80% at 50 µM) due to electron-rich aromatic systems .
  • Methoxy vs. Methyl Substitutions : 5-(3,5-Dimethylphenyl) analogs lack methoxy resonance, likely reducing antioxidant efficacy compared to 3,4-dimethoxy derivatives .

Biological Activity

5-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a 3,4-dimethoxyphenyl group. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Property Details
Chemical Formula C12H15N1O2
Molecular Weight 219.25 g/mol
Structure Pyrrole ring with 3,4-dimethoxy substitution

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity: Some studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
  • Antifungal Properties: Similar derivatives have shown antifungal activity, indicating potential applications in treating fungal infections.
  • Anticancer Effects: There is evidence suggesting that pyrrole derivatives can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated significant cytotoxicity against various cancer cell lines .

The biological activity of this compound may involve interactions with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in critical signaling pathways. For example:

  • FPR1 Antagonism: Some pyrrole derivatives have been identified as antagonists of the N-formyl peptide receptor 1 (FPR1), inhibiting neutrophil activation and migration . This mechanism could be crucial in inflammatory responses and cancer metastasis.

Study on Anticancer Activity

A study evaluated the antiproliferative effects of several pyrrole derivatives on chronic lymphocytic leukemia (CLL) cell lines. The most potent compounds exhibited IC50 values ranging from 0.17 to 2.69 µM, indicating strong anticancer potential .

Antimicrobial Assessment

Another investigation assessed the antimicrobial properties of various pyrrole derivatives against common pathogens. Results indicated that certain compounds showed significant inhibition zones in agar diffusion assays, suggesting their potential as antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is essential to compare it with other pyrrole derivatives:

Compound Name Structural Features Biological Activity
5-(4-Methoxyphenyl)-3,4-dihydro-2H-pyrroleMethoxy group at position 4Different pharmacological profiles
5-(3,5-Dimethylphenyl)-3,4-dihydro-2H-pyrroleDimethyl substitution on the phenyl ringEnhanced lipophilicity
5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrroleChlorine substituent on the phenyl groupIncreased reactivity due to electronegativity

Q & A

Q. What are the common synthetic routes for 5-(3,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole, and what key reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as substituted acetonitriles or ketones under basic or acidic conditions. For example, phenylacetonitrile derivatives can undergo cyclization with esterification agents (e.g., ethyl acetoacetate) to form the pyrrole core. Reaction conditions like temperature (e.g., reflux in ethanol) and catalyst choice (e.g., sodium iodide) critically affect yield and purity. Optimization of these parameters, along with purification via column chromatography or recrystallization, is essential to achieve yields >60% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the aromatic proton environment and substituent positions (e.g., methoxy groups at C3 and C4 of the phenyl ring).
  • FTIR : Identifies functional groups like C=O (if esterified) or N-H stretches.
  • HRMS : Validates molecular weight and fragmentation patterns. For example, in structurally similar compounds, NMR chemical shifts for methoxy protons typically appear at δ 3.8–4.0 ppm, while pyrrolic protons resonate at δ 5.5–6.5 ppm .

Q. What in vitro biological activities have been reported for structurally similar pyrrole derivatives?

Analogous compounds exhibit:

  • Antibacterial activity : MIC values ranging from 3.12 µg/mL (against Staphylococcus aureus) to 10 µg/mL (Escherichia coli) for methyl-substituted pyrroles .
  • Anticancer effects : IC50 values of ~15 µM in colon cancer (HT29) cells for derivatives with methoxyphenyl substituents . These activities suggest potential mechanisms involving membrane disruption or enzyme inhibition.

Advanced Research Questions

Q. How does the electronic nature of the 3,4-dimethoxyphenyl substituent influence the compound's reactivity in nucleophilic substitutions?

The methoxy groups are electron-donating, increasing electron density on the phenyl ring and activating it toward electrophilic substitution. This electronic effect can direct regioselectivity in further functionalization (e.g., halogenation at the para position). Comparative studies with chloro- or nitro-substituted analogs show reduced reactivity due to electron-withdrawing effects .

Q. What strategies can resolve contradictory data in biological activity assays for this compound?

Contradictions in MIC or IC50 values may arise from variations in assay conditions (e.g., bacterial strain viability, solvent polarity). Recommended strategies include:

  • Standardized protocols : Use consistent cell lines/media and replicate experiments.
  • Structure-activity relationship (SAR) analysis : Compare substituent effects across analogs (e.g., methyl vs. methoxy groups) to identify bioactive moieties.
  • Dose-response curves : Validate activity thresholds with multiple concentrations .

Q. How can computational modeling predict the binding affinity of this compound to microbial enzyme targets?

Molecular docking and QSAR models can simulate interactions with targets like bacterial dihydrofolate reductase or fungal cytochrome P450. For example, GUSAR-based toxicity prediction (as in triazole derivatives) can be adapted to assess binding energies and pharmacophore compatibility. These models help prioritize compounds for synthesis and reduce experimental trial costs .

Methodological Notes

  • Synthesis Optimization : Scale-up requires solvent selection (e.g., ethanol for recrystallization) and catalyst recycling to improve eco-efficiency .
  • Analytical Validation : Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal overlap. HRMS should achieve resolution <5 ppm for accurate mass confirmation .

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